3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of various substituents through reactions such as alkylation, acylation, and hydroxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may produce alcohols.
Scientific Research Applications
3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-(4-hydroxyphenyl)vinylphenyl hexopyranoside
- Triethyleneglycol bis(3-(3-tert-butyl-4-hydroxy-5-methylphenyl) propionate)
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
Compared to similar compounds, 3-HYDROXY-5-(4-HYDROXYPHENYL)-1-(3-METHOXYPROPYL)-4-{4-[(3-METHYLPHENYL)METHOXY]BENZOYL}-2,5-DIHYDRO-1H-PYRROL-2-ONE stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C29H29NO6 |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29NO6/c1-19-5-3-6-20(17-19)18-36-24-13-9-22(10-14-24)27(32)25-26(21-7-11-23(31)12-8-21)30(15-4-16-35-2)29(34)28(25)33/h3,5-14,17,26,31-32H,4,15-16,18H2,1-2H3/b27-25- |
InChI Key |
OWQKSAJIKWNWHZ-RFBIWTDZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)O)/O |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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